
Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate is a compound that can be derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. The compound is of interest due to its potential applications in various chemical reactions and its role in organic synthesis.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds has been shown to produce highly functionalized naphthalenones, which can serve as intermediates for further chemical modifications . Additionally, a one-step synthesis method has been reported for a related compound, 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate, which demonstrates the potential for efficient synthesis routes for complex naphthalene sulfonates .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be characterized using various spectroscopic techniques. For example, the compound synthesized in paper was characterized using mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) including 1D and 2D techniques such as gCOSY, TOCSY, gHSQC, and gHMBC. These techniques provide detailed information about the chemical environment of atoms within the molecule and the molecular geometry.
Chemical Reactions Analysis
Naphthalene and its derivatives undergo a variety of chemical reactions. Sulfonation reactions, for instance, have been studied extensively, revealing the influence of different substituents on the reaction outcome . The electronic effects of substituents such as hydroxy, methoxy, and mesyloxy groups can dictate the position and extent of sulfonation on the naphthalene ring. Furthermore, the formation of hydrogen sulfate can significantly alter the product composition in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the crystal structure of 5-(naphthalen-1-yl)isophthalic acid shows that the dihedral angles between aromatic fragments can affect the compound's solid-state properties . Additionally, the presence of functional groups such as sulfoxide and carbonyl can facilitate the formation of hydrogen bonds, which can impact the solubility and reactivity of the compound .
Applications De Recherche Scientifique
Catalytic Applications
One study showcases the Rh(III)-catalyzed cascade reactions involving sulfoxonium ylides and α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones. This process paves the way for creating diversified naphthalene derivatives, essential for synthetic chemistry and material science applications (Xi Chen et al., 2019).
Energy Generation
Research on sulfonated poly(arylene ether sulfone) (SPAES) copolymers , incorporating different naphthalene isomers, revealed their potential in energy generation through reverse electrodialysis (RED) and polymer electrolyte membrane fuel cell (PEMFC) applications. These materials demonstrated significant ion transport properties, highlighting the role of naphthalene-based compounds in advancing renewable energy technologies (K. Lee et al., 2017).
Environmental Biodegradation
The degradation of naphthalene-2-sulfonate by Sphingomonas xenophaga BN6 was studied, identifying redox mediators that enhance the strain's ability to reduce azo dyes under anaerobic conditions. This research contributes to understanding the microbial degradation pathways of naphthalene derivatives, essential for environmental bioremediation efforts (A. Keck et al., 2002).
Fluorescence Sensing and Imaging
A naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This compound's ability to enhance fluorescence in the presence of Al3+ ions, alongside its antimicrobial properties, showcases the potential of naphthalene derivatives in biochemical sensing and imaging applications (S. Mondal et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on naphthalene and its derivatives could involve further exploration of their synthesis, properties, and potential applications. For example, naphthalenes have been used to prepare nanoparticles of zerovalent main-group elements and transition metals , suggesting potential applications in materials science and nanotechnology.
Propriétés
IUPAC Name |
naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-2-25-21-13-14-22(20-10-6-5-9-19(20)21)27(23,24)26-18-12-11-16-7-3-4-8-17(16)15-18/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROBODIERBPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
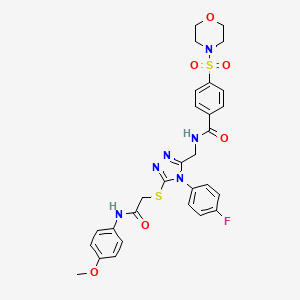

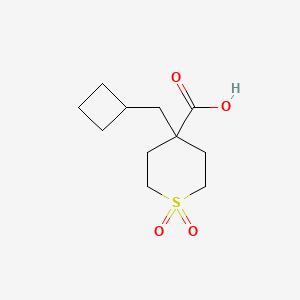

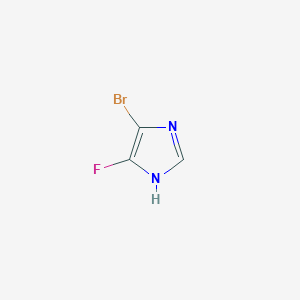
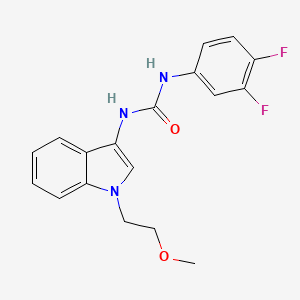
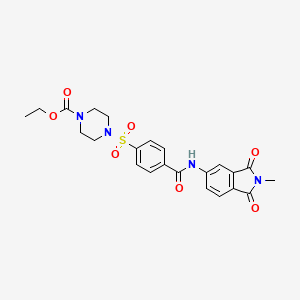
![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)

![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2563953.png)
![1-[(9-Methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2563955.png)